2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine
Description
Properties
IUPAC Name |
(4-methyl-6-prop-2-enoxypyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-4-13-7-5-6(2)10-8(11-7)12-9/h3,5H,1,4,9H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNXYZSBCEECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative with a molecular formula of C8H10N4O. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by hydrazinyl, methyl, and prop-2-en-1-yloxy groups, suggests a diverse range of interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity.
- DNA/RNA Interaction : The compound may bind to DNA or RNA, potentially affecting gene expression and protein synthesis.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular processes, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives possess antibacterial activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) for several derivatives was found to be as low as 0.25–1 μg/mL against pathogens like Staphylococcus aureus and Listeria monocytogenes .
Anticancer Activity
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values in the nanomolar range (e.g., 0.05 µM against MDA-MB-231 cells), indicating potent anticancer properties . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 4-methyl-6-(prop-2-en-1-yloxy)pyrimidine with hydrazine hydrate under reflux conditions . Following synthesis, various studies have evaluated its biological activities:
- Antimicrobial Testing : A study assessed the compound's effectiveness against multiple bacterial strains, revealing significant antimicrobial activity.
- Anticancer Studies : In vitro tests on cancer cell lines showed that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanism and potential therapeutic applications.
- Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile, with no acute toxicity observed at high doses in animal models .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine | Contains a phenylthieno group instead of prop-2-enoxyl | Moderate anticancer properties |
| Hydrazone derivatives | Known for diverse biological activities | Antimicrobial, anticancer, anti-inflammatory |
Comparison with Similar Compounds
Alkoxy Substituents: Allyloxy vs. Propargyloxy
The substitution of the pyrimidine ring with allyloxy (prop-2-en-1-yloxy) or propargyloxy (prop-2-yn-1-yloxy) groups significantly alters chemical reactivity and biological activity. For example:
- Allyloxy : Enhances electrophilicity due to the electron-withdrawing nature of the oxygen atom and provides a site for Michael additions or Diels-Alder reactions .
- Propargyloxy : Introduces a terminal alkyne, enabling click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .
Table 1: Comparison of Pyrimidine Derivatives with Alkoxy Substituents
Hydrazinyl vs. Amine/Imine Substituents
The hydrazinyl group at position 2 distinguishes this compound from analogs with amine or imine substituents. For instance:
- Hydrazinyl : Forms stable hydrogen bonds (N–H···N/O) and chelates metal ions, enhancing biological activity (e.g., antimicrobial, anticancer) .
- Imino/Amine: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine exhibit tautomerism and stronger π-π stacking, influencing crystallinity and solubility .
Crystallographic and Spectroscopic Analysis
- X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy (¹H, ¹³C, ¹⁵N) are critical for confirming regiochemistry and hydrogen-bonding patterns. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine forms N–H···N hydrogen bonds, stabilizing its crystal lattice .
Preparation Methods
General Synthetic Strategies for Substituted Pyrimidines
Pyrimidine derivatives, including those with hydrazinyl and allyloxy substituents, are typically synthesized by:
- Functionalization of pre-formed pyrimidine rings.
- Construction of the pyrimidine ring with desired substituents via multi-component condensation reactions.
- Selective nucleophilic substitution on halogenated pyrimidine intermediates.
Several synthetic routes have been documented for pyrimidine derivatives, which can be adapted for the preparation of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine.
Preparation of 2-Hydrazinyl Substituted Pyrimidines
According to patent WO2005103043A1, hydrazinyl groups can be introduced on pyrimidine rings via conversion of amino acid derivatives or amide intermediates to hydrazinyl amides through multi-step sequences involving alkylation and deprotection steps. The hydrazinyl functionality at position 2 is often installed by substitution of a chloro or other leaving group precursor on the pyrimidine ring with hydrazine or hydrazine derivatives under controlled conditions.
Introduction of the Allyloxy Group at Position 6
The prop-2-en-1-yloxy (allyloxy) substituent at position 6 can be introduced via alkylation of a hydroxyl or chloro substituent on the pyrimidine ring. The alkylation typically involves reaction with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent (e.g., DMF or acetone). This method is consistent with the alkylation strategies described for glycine Schiff bases and related intermediates in the patent literature.
Methyl Substitution at Position 4
The methyl group at position 4 is generally introduced either by starting with a methyl-substituted pyrimidine precursor or by methylation reactions during the ring construction phase. Common synthetic approaches include condensation of methyl ketones or methyl-substituted aldehydes with appropriate nitrogen sources and cyanoacetates or amidines, as reported in pyrimidine synthesis reviews.
Representative Synthetic Route for this compound
A plausible synthetic scheme based on the literature and patent data involves the following steps:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,4-dichloro-6-(prop-2-en-1-yloxy)pyrimidine | Chlorination of 4-methyl-6-hydroxy pyrimidine followed by allylation with allyl bromide | Allylation under basic conditions (K2CO3), solvent DMF or acetone |
| 2 | Nucleophilic substitution of 2-chloro with hydrazine hydrate | Hydrazine hydrate in ethanol or methanol, reflux | Selective substitution at position 2 |
| 3 | Purification and isolation | Chromatography or recrystallization | Ensures pure 2-hydrazinyl derivative |
This route leverages selective halogen displacement chemistry and alkylation to install the desired substituents.
Alternative Methods and Considerations
- Enantioselective alkylation: The patent WO2005103043A1 describes enantioselective alkylation methods for related amino acid derivatives, which could be adapted if chiral centers are relevant.
- Use of Schiff bases: Alkylation of glycine Schiff bases followed by deprotection and ester hydrolysis provides an alternative synthetic route for pyrimidine intermediates.
- Hydrazinyl amide intermediates: Conversion of amino acid derivatives to hydrazinyl amides via two-step sequences is another approach to install hydrazinyl functionality.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation followed by allylation | 4-methyl-6-hydroxy pyrimidine, allyl bromide, K2CO3 | Nucleophilic substitution and alkylation | High regioselectivity, straightforward | Requires controlled halogenation |
| Hydrazine substitution | 2-chloro pyrimidine derivative, hydrazine hydrate | Nucleophilic aromatic substitution | Direct installation of hydrazinyl group | Hydrazine handling precautions |
| Alkylation of Schiff base intermediates | Glycine Schiff base, allyl halides | Alkylation and deprotection | Potential for enantioselectivity | Multi-step, requires protection/deprotection |
| Hydrazinyl amide formation | Amino acid derivatives, hydrazine | Amide to hydrazinyl conversion | Versatile intermediate formation | Multi-step, moderate yields |
Research Findings and Optimization
- Reaction conditions such as solvent choice, temperature, and base significantly affect the yield and regioselectivity of allylation and hydrazine substitution steps.
- Use of protecting groups (e.g., Boc) during intermediate steps can improve selectivity and facilitate purification.
- Hydrazine substitution typically requires careful control to avoid overreaction or side products.
- Allyloxy substitution at position 6 is generally achieved with good yields using standard alkylation protocols.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine?
Methodological Answer:
- Multi-step synthesis : Begin with a pyrimidine core functionalization. For example, introduce the hydrazinyl group via nucleophilic substitution under reflux with hydrazine hydrate in ethanol .
- Allyloxy group incorporation : Use a Williamson ether synthesis approach by reacting 4-methyl-6-hydroxy-pyrimidine with allyl bromide in the presence of a base like K₂CO₃ in acetone .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydroxy precursor to allyl bromide) and temperature (60–80°C) to minimize side products .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis : Use -NMR to confirm allyloxy protons (δ 4.5–5.5 ppm for CH₂=CH₂) and hydrazinyl NH₂ signals (δ 2.5–3.5 ppm). IR spectroscopy can validate N–H stretching (3200–3400 cm⁻¹) and C–O–C ether linkages (1050–1150 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns consistent with the proposed structure .
Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?
Methodological Answer:
- Hazardous intermediates : Allyl bromide is a lachrymator and must be handled in a fume hood with nitrile gloves and goggles. Use inert gas purging during reactions to prevent peroxide formation .
- Waste disposal : Neutralize acidic or basic residues (e.g., hydrazine byproducts) with dilute HCl/NaOH before disposal. Follow institutional guidelines for organic solvent recycling .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic studies : Perform time-resolved -NMR or stopped-flow UV-Vis spectroscopy to monitor intermediates during hydrazine substitution or allyloxy group hydrolysis .
- Computational modeling : Use density functional theory (DFT) to simulate transition states and activation energies for key steps (e.g., nucleophilic attack on pyrimidine). Software like Gaussian or ORCA can validate experimental observations .
Q. What computational tools are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?
Methodological Answer:
- Reaction path search : Employ quantum chemical software (e.g., GRRM or AFIR) to map plausible reaction pathways for cross-coupling with aryl halides or alkenes .
- Machine learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity in allyloxy group functionalization .
Q. How can researchers assess the biological activity of this compound against microbial targets?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Structure-activity relationship (SAR) : Modify the allyloxy or hydrazinyl groups and correlate substituent effects with inhibitory potency .
Q. How should contradictory data on the compound’s thermal stability be resolved?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres to identify degradation pathways.
- DSC validation : Use differential scanning calorimetry to detect phase transitions or exothermic events. Replicate experiments across multiple labs to rule out instrumental bias .
Q. What strategies enhance the compound’s applicability in green chemistry workflows?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
